![molecular formula C11H12N4O2S B2758596 N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448034-27-2](/img/structure/B2758596.png)
N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound. It contains an oxazine ring, which is a heterocyclic compound containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring an oxazine ring, a pyrazolo ring, and a carboxamide group . The exact structure would depend on the relative positions of these groups within the molecule.Scientific Research Applications
- Thiazole derivatives have been investigated for their antimicrobial properties. This compound may exhibit antibacterial and antifungal effects, making it relevant for combating infections and microbial diseases .
- Further studies are needed to understand the specific mechanisms and potential clinical applications .
- Thiazole derivatives, due to their structural features, may also possess antiviral activity. Researchers have investigated their effectiveness against viruses, including HIV .
- Thiazoles have been explored for their neuroprotective properties. This compound might play a role in safeguarding neurons and preventing neurodegenerative conditions .
- Inflammation is a key factor in various diseases. Thiazole derivatives, including this compound, have demonstrated anti-inflammatory effects in preclinical studies .
- Thiazoles may have analgesic properties, making them relevant for pain management. This compound could potentially alleviate pain through specific mechanisms .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Antiviral Properties
Neuroprotective Effects
Anti-Inflammatory Potential
Analgesic Activity
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the activity of certain enzymes, thereby altering biochemical pathways .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that these compounds may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may induce various molecular and cellular changes .
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-5-9(18-14-7)12-11(16)8-6-10-15(13-8)3-2-4-17-10/h5-6H,2-4H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSVRZDEGZWOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.